molecular formula C13H18N2 B8190288 (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane

Cat. No.: B8190288
M. Wt: 202.30 g/mol
InChI Key: BZCSYAXRUSXEBM-CHWSQXEVSA-N
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Description

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[222]octane is a bicyclic organic compound featuring a diaza-bicyclo[222]octane core with a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane typically involves the reaction of a diaza-bicyclo[2.2.2]octane derivative with a benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base in various chemical reactions, facilitating the formation of new chemical bonds. Its bicyclic structure and diaza functionality contribute to its reactivity and selectivity in these processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but without the benzyl substituent.

    (1R,2R)-Cyclohexane-1,2-diamine: Another bicyclic diamine with different substituents and reactivity.

Uniqueness

(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSYAXRUSXEBM-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN([C@H]1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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